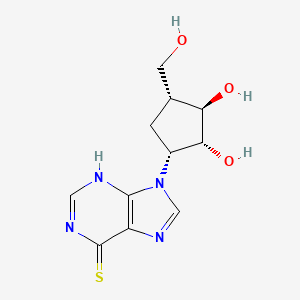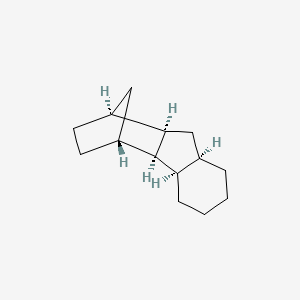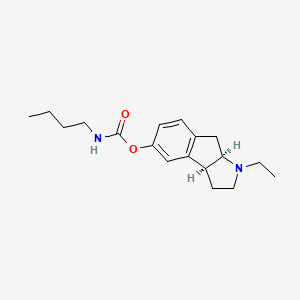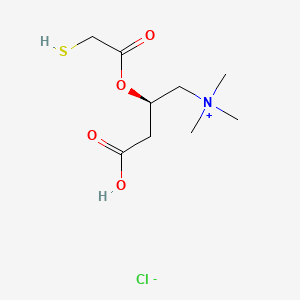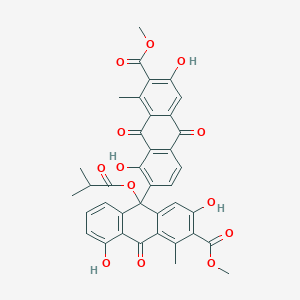
(E)-8-(2,3-Dimethoxystyryl)caffeine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2,3-Dimethoxystyryl)caffeine is a synthetic compound that belongs to the class of styryl-substituted caffeine derivatives. This compound is characterized by the presence of a styryl group attached to the caffeine molecule, specifically at the 8th position. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,3-Dimethoxystyryl)caffeine typically involves the reaction of 8-bromocaffeine with 2,3-dimethoxybenzaldehyde under basic conditions. The reaction proceeds via a Heck coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene. The reaction conditions generally include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-(2,3-Dimethoxystyryl)caffeine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
(E)-8-(2,3-Dimethoxystyryl)caffeine has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying styryl-substituted caffeine derivatives and their reactivity.
Biology: It is investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including neuroprotective effects and anticancer properties.
Industry: The compound may have applications in the development of new materials or as a precursor for other synthetic compounds.
Mécanisme D'action
The mechanism of action of (E)-8-(2,3-Dimethoxystyryl)caffeine involves its interaction with various molecular targets and pathways. The styryl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The caffeine moiety may contribute to the compound’s effects on the central nervous system, including its stimulant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-8-(2-Chloro-3,4-dimethoxystyryl)caffeine: This compound is similar in structure but has a chlorine atom instead of hydrogen at the 2-position of the aromatic ring.
(E)-8-(2,4-Dimethoxystyryl)caffeine: This compound has methoxy groups at the 2 and 4 positions of the aromatic ring.
Uniqueness
(E)-8-(2,3-Dimethoxystyryl)caffeine is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the styryl group also distinguishes it from other caffeine derivatives, potentially enhancing its biological effects.
Propriétés
Numéro CAS |
147700-17-2 |
|---|---|
Formule moléculaire |
C18H20N4O4 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H20N4O4/c1-20-13(10-9-11-7-6-8-12(25-4)15(11)26-5)19-16-14(20)17(23)22(3)18(24)21(16)2/h6-10H,1-5H3/b10-9+ |
Clé InChI |
YJBONLRJFJJWMY-MDZDMXLPSA-N |
SMILES isomérique |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C(=CC=C3)OC)OC |
SMILES canonique |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C(=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


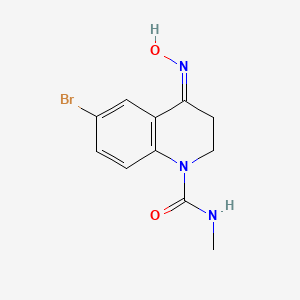



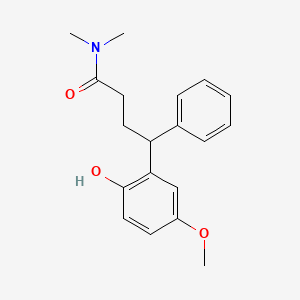
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
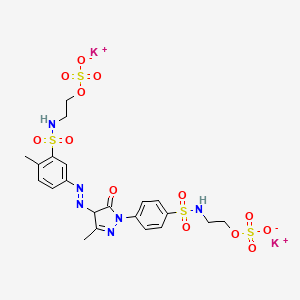
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)

